4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
Overview
Description
4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a dipropylsulfamoyl group and a methoxydibenzo[b,d]furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzo[b,d]furan moiety: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide.
Attachment of the benzamide core: This involves amide bond formation, typically using coupling reagents such as EDCI or DCC.
Incorporation of the dipropylsulfamoyl group: This step involves sulfonation reactions using dipropylamine and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfamoyl groups using reagents like sodium methoxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or dibenzofurans.
Scientific Research Applications
4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several scientific research applications:
Organic Electronics: Used as a hole-blocking material in organic light-emitting diodes (OLEDs) due to its high thermal stability and deep highest occupied molecular orbital (HOMO) energy levels.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in organic electronics, it functions as a hole-blocking material by stabilizing the hole-blocking layer morphology and preventing charge recombination . In medicinal chemistry, its mechanism would depend on the specific biological target it is designed to interact with, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler analog without the methoxy and sulfamoyl groups.
N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide: Lacks the dipropylsulfamoyl group.
4-(dipropylsulfamoyl)benzamide: Lacks the dibenzofuran moiety.
Uniqueness
4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is unique due to the combination of its structural features, which confer specific electronic and steric properties. This makes it particularly suitable for applications in organic electronics and potentially in medicinal chemistry.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(2-methoxydibenzofuran-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-4-14-28(15-5-2)34(30,31)19-12-10-18(11-13-19)26(29)27-22-17-24-21(16-25(22)32-3)20-8-6-7-9-23(20)33-24/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXMPERQXKVRKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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